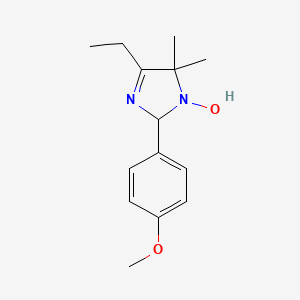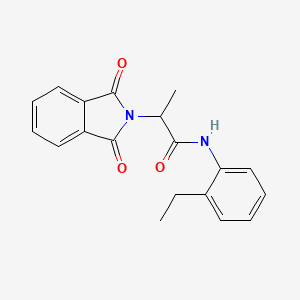
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)propanamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA belongs to the class of isoindoline compounds, which have been found to possess various biological activities.
科学的研究の応用
EPPA has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In vitro studies have shown that EPPA inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and microglia. EPPA has also been found to inhibit the proliferation of cancer cells, including breast cancer, lung cancer, and glioblastoma cells. In addition, EPPA has been shown to have neuroprotective effects, as it can prevent the death of neurons induced by oxidative stress and excitotoxicity.
作用機序
The exact mechanism of action of EPPA is not fully understood, but it is thought to involve the modulation of various signaling pathways. EPPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. EPPA also inhibits the activity of STAT3, a transcription factor that is involved in the proliferation and survival of cancer cells. In addition, EPPA has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
EPPA has been found to have various biochemical and physiological effects. In vitro studies have shown that EPPA inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by macrophages and microglia. EPPA also inhibits the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, EPPA has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).
実験室実験の利点と制限
EPPA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. EPPA is also relatively non-toxic, with no reported adverse effects at concentrations used in in vitro studies. However, EPPA has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. In addition, EPPA has poor bioavailability, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for research on EPPA. One area of interest is the development of EPPA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of EPPA as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In addition, the mechanism of action of EPPA needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of EPPA need to be thoroughly evaluated before it can be considered for clinical use.
合成法
The synthesis of EPPA involves the reaction of 2,3-dioxoindoline with 2-ethylbenzylamine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield EPPA. The yield of EPPA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-13-8-4-7-11-16(13)20-17(22)12(2)21-18(23)14-9-5-6-10-15(14)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWFWKHEUJFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)
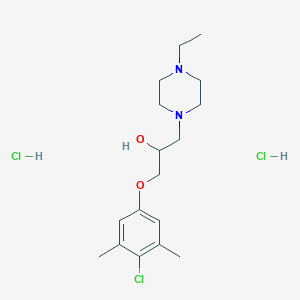
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

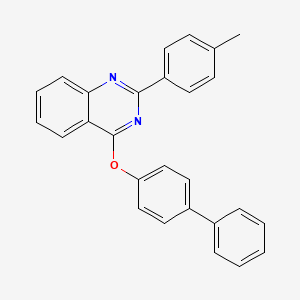
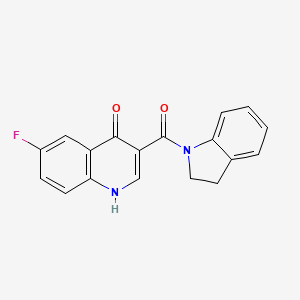
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
